molecular formula C33H48O5 B1164384 2,3,6-Trimethylbenzoic acid CAS No. 2535-06-0

2,3,6-Trimethylbenzoic acid

Cat. No.: B1164384
CAS No.: 2535-06-0
InChI Key:
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Description

2,3,6-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methyl groups at positions 2, 3, and 6. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2,3,6-Trimethylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pesticides, and photoinitiators.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethylbenzoic acid can be achieved through several methods. One common method involves the acylation of sym-trimethylbenzene (mesitylene) with chloroacetyl chloride in the presence of an acylation catalyst, followed by a chloroform reaction with sodium hypochlorite and a subsequent hydrolysis reaction . Another method involves the carboxylation of mesitylene using carbon dioxide and aluminum trichloride as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mesitylene as a starting material. . This method is favored for its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl groups on the benzene ring can affect the compound’s electronic properties, altering its reactivity in various chemical reactions .

Comparison with Similar Compounds

  • 2,4,6-Trimethylbenzoic acid
  • 2,3,5-Trimethylbenzoic acid
  • 2,3,4-Trimethylbenzoic acid

Comparison: 2,3,6-Trimethylbenzoic acid is unique due to the specific positions of the methyl groups on the benzene ring. This structural arrangement influences its chemical properties and reactivity compared to other trimethylbenzoic acids. For example, 2,4,6-Trimethylbenzoic acid has methyl groups at different positions, leading to variations in steric and electronic effects .

Properties

IUPAC Name

2,3,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUKSSBDIZXQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179928
Record name 2,3,6-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2529-36-4
Record name 2,3,6-Trimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trimethylbenzoic acid
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